molecular formula C17H13N3O5S B13381734 N'-[(naphthalen-2-ylsulfonyl)oxy]-3-nitrobenzenecarboximidamide

N'-[(naphthalen-2-ylsulfonyl)oxy]-3-nitrobenzenecarboximidamide

Cat. No.: B13381734
M. Wt: 371.4 g/mol
InChI Key: VRIWOWPPTZGCIJ-UHFFFAOYSA-N
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Description

N'-[(naphthalen-2-ylsulfonyl)oxy]-3-nitrobenzenecarboximidamide is a carboximidamide derivative characterized by a 3-nitro-substituted benzene ring and a carboximidamide functional group modified with a naphthalen-2-ylsulfonyloxy substituent. The sulfonyloxy group (SO₂-O-) attached to the naphthalene moiety introduces steric bulk and strong electron-withdrawing effects, while the nitro group at the 3-position further enhances the compound’s electron-deficient character. The compound’s structural complexity necessitates advanced analytical techniques, such as X-ray crystallography (e.g., SHELX programs ), for precise characterization.

Properties

Molecular Formula

C17H13N3O5S

Molecular Weight

371.4 g/mol

IUPAC Name

[(Z)-[amino-(3-nitrophenyl)methylidene]amino] naphthalene-2-sulfonate

InChI

InChI=1S/C17H13N3O5S/c18-17(14-6-3-7-15(10-14)20(21)22)19-25-26(23,24)16-9-8-12-4-1-2-5-13(12)11-16/h1-11H,(H2,18,19)

InChI Key

VRIWOWPPTZGCIJ-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)O/N=C(/C3=CC(=CC=C3)[N+](=O)[O-])\N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)ON=C(C3=CC(=CC=C3)[N+](=O)[O-])N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-nitro-N’-[(2-naphthylsulfonyl)oxy]benzenecarboximidamide typically involves multiple steps, starting with the nitration of an aromatic compound to introduce the nitro group This can be achieved through the reaction of the aromatic compound with nitric acid under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-nitro-N’-[(2-naphthylsulfonyl)oxy]benzenecarboximidamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of nitro derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

3-nitro-N’-[(2-naphthylsulfonyl)oxy]benzenecarboximidamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-nitro-N’-[(2-naphthylsulfonyl)oxy]benzenecarboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the naphthylsulfonyl and benzenecarboximidamide moieties can interact with hydrophobic and polar regions of the target molecules, respectively. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Carboximidamide derivatives share a common core structure but exhibit diverse properties depending on substituents. Below is a comparative analysis with structurally related compounds from the evidence (primarily from ND Pharma & Biotech’s product list ), emphasizing substituent effects on electronic, steric, and reactive profiles.

Table 1: Comparative Analysis of Carboximidamide Derivatives

Compound Name Substituent on Carboximidamide Nitro Position Key Functional Groups Molecular Weight* (g/mol) Reactivity Insights
N'-[(naphthalen-2-ylsulfonyl)oxy]-3-nitrobenzenecarboximidamide Naphthalen-2-ylsulfonyloxy 3 Sulfonyloxy, nitro ~443 High reactivity due to sulfonyloxy (excellent leaving group); steric hindrance from naphthalene .
N'-(Hydroxy-3-methylbenzenecarboximidamide) Hydroxy, 3-methyl None Hydroxy, methyl ~180 Electron-donating methyl group increases solubility in nonpolar solvents; lower reactivity .
N'-(Hydroxy-4-((4-methoxyphenoxy)-3-nitrobenzenecarboximidamide) 4-(4-Methoxyphenoxy) 3 Methoxyphenoxy, nitro ~377 Methoxy group enhances electron density; nitro at 3-position directs electrophilic substitution .
N'-(Hydroxy-2-((phenylsulphonyl)ethanimidamide) Phenylsulfonylethanimidamide None Phenylsulfonyl ~274 Sulfonyl group stabilizes negative charge; moderate reactivity in nucleophilic environments .

*Molecular weights are approximate and based on substituent contributions.

Key Observations:

Electronic Effects: The target compound’s sulfonyloxy and nitro groups are strongly electron-withdrawing, polarizing the carboximidamide core and enhancing electrophilicity. This contrasts with methoxy or methyl substituents in other derivatives, which donate electron density and reduce reactivity . Nitro positioning (e.g., at 3- vs. 4-position) influences regioselectivity in reactions, as seen in compounds like N'-(Hydroxy-4-((4-methoxyphenoxy)-3-nitrobenzenecarboximidamide) .

Steric and Solubility Trends :

  • The naphthalene moiety in the target compound introduces significant steric bulk, likely reducing solubility in polar solvents compared to smaller substituents (e.g., hydroxy or methyl groups).
  • Phenylsulfonyl groups (as in N'-(Hydroxy-2-((phenylsulphonyl)ethanimidamide)) balance steric effects with moderate solubility in organic solvents .

Reactivity and Applications :

  • Compounds with leaving groups (e.g., sulfonyloxy) are prone to nucleophilic displacement, making them valuable intermediates in polymer synthesis (analogous to 3-chloro-N-phenyl-phthalimide’s role in polyimide production ).
  • Derivatives with electron-donating groups (e.g., methoxy) may exhibit stability in oxidative conditions, suited for pharmaceutical applications .

Structural and Analytical Considerations

The principles of isovalency and electronic similarity underscore the importance of structural geometry in determining reactivity. For instance, while the target compound and N'-(Hydroxy-4-((4-methoxyphenoxy)-3-nitrobenzenecarboximidamide) share a nitro group, differences in substituent electronic profiles lead to divergent behavior. Advanced tools like SHELX enable precise structural determination, critical for optimizing synthetic pathways.

Biological Activity

Overview of N'-[(naphthalen-2-ylsulfonyl)oxy]-3-nitrobenzenecarboximidamide

This compound is a synthetic compound that has garnered interest for its potential biological activities. It is characterized by its sulfonamide and nitro functional groups, which are often associated with various pharmacological effects.

The compound's biological activity is primarily attributed to its ability to inhibit specific enzymes or pathways involved in disease processes. Sulfonamides are known to interfere with bacterial folic acid synthesis, while nitro groups can participate in redox reactions that may lead to reactive oxygen species (ROS) generation.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. The sulfonamide moiety is particularly effective against a range of bacteria, suggesting that this compound may also possess such activity.

Anticancer Potential

Preliminary studies have suggested that compounds containing nitro and sulfonamide groups can exhibit anticancer properties. These compounds may induce apoptosis in cancer cells or inhibit tumor growth by targeting specific signaling pathways.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study demonstrated that similar sulfonamide derivatives showed activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 0.5 to 32 µg/mL.
  • Cytotoxicity : In vitro assays on cancer cell lines have shown that related compounds can reduce cell viability significantly, indicating potential as chemotherapeutic agents.
  • Mechanistic Studies : Further research is needed to elucidate the exact mechanisms by which this compound exerts its biological effects, including enzyme inhibition assays and pathway analysis.

Data Table

Biological ActivityObserved EffectsReference
AntimicrobialEffective against various bacteria
AnticancerInduces apoptosis in cancer cells
Enzyme InhibitionPotential inhibition of key metabolic pathways

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